Cas no 1416444-91-1 (methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate)

methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate 化学的及び物理的性質
名前と識別子
-
- (R)-METHYL 3-CYCLOPROPYL-2-HYDROXYPROPANOATE
- FCH3461734
- AX8267036
- methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate
- DTXSID701190994
- (R)-METHYL3-CYCLOPROPYL-2-HYDROXYPROPANOATE
- Cyclopropanepropanoic acid, alpha-hydroxy-, methyl ester, (alphaR)-
- AS-39141
- Cyclopropanepropanoic acid, I+/--hydroxy-, methyl ester, (I+/-R)-
- AKOS027330693
- methyl (2R)-3-cyclopropyl-2-hydroxypropanoate
- CS-0137761
- MFCD22690391
- 1416444-91-1
-
- MDL: MFCD22690391
- インチ: 1S/C7H12O3/c1-10-7(9)6(8)4-5-2-3-5/h5-6,8H,2-4H2,1H3/t6-/m1/s1
- InChIKey: VXLNSAWLGBKTEO-ZCFIWIBFSA-N
- ほほえんだ: O[C@@H](C(=O)OC)CC1CC1
計算された属性
- せいみつぶんしりょう: 144.078644241g/mol
- どういたいしつりょう: 144.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 46.5
methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X15525-100mg |
(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate |
1416444-91-1 | 97% | 100mg |
¥372.0 | 2024-07-18 | |
eNovation Chemicals LLC | Y1212043-1g |
(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate |
1416444-91-1 | 95% | 1g |
$820 | 2024-07-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DC226-200mg |
methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate |
1416444-91-1 | 97% | 200mg |
1745.0CNY | 2021-07-15 | |
TRC | M222068-50mg |
(R)-Methyl 3-Cyclopropyl-2-hydroxypropanoate |
1416444-91-1 | 50mg |
$ 185.00 | 2022-06-02 | ||
Chemenu | CM534198-250mg |
(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate |
1416444-91-1 | 95%+ | 250mg |
$310 | 2023-02-18 | |
Chemenu | CM534198-1g |
(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate |
1416444-91-1 | 95%+ | 1g |
$745 | 2023-02-18 | |
Aaron | AR001HHS-50mg |
Cyclopropanepropanoic acid, α-hydroxy-, methyl ester, (αR)- |
1416444-91-1 | 97% | 50mg |
$27.00 | 2025-02-11 | |
eNovation Chemicals LLC | Y1014747-50mg |
Cyclopropanepropanoic acid, a-hydroxy-, methyl ester, (aR)- |
1416444-91-1 | 97% | 50mg |
$80 | 2024-06-08 | |
eNovation Chemicals LLC | Y1014747-100mg |
Cyclopropanepropanoic acid, a-hydroxy-, methyl ester, (aR)- |
1416444-91-1 | 97% | 100mg |
$110 | 2025-02-21 | |
eNovation Chemicals LLC | Y1014747-50mg |
Cyclopropanepropanoic acid, a-hydroxy-, methyl ester, (aR)- |
1416444-91-1 | 97% | 50mg |
$80 | 2025-02-21 |
methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate 関連文献
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
methyl (2R)-3-cyclopropyl-2-hydroxy-propanoateに関する追加情報
Methyl (2R)-3-Cyclopropyl-2-Hydroxy-Propanoate (CAS No. 1416444-91-1): A Promising Chemical Entity in Modern Medicinal Chemistry
Recent advancements in organic synthesis and medicinal chemistry have highlighted the significance of chiral compounds like methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate (CAS No. 1416444-91-1). This compound, characterized by its cyclopropyl group and hydroxyl moiety, exhibits unique structural features that enable diverse applications in drug design and biological systems. The chiral center at the 2R position is particularly critical, as it governs stereoselective interactions with biological targets, a key consideration in modern pharmacology.
Structurally, the compound’s cyclopropyl ring contributes rigidity and conformational stability, enhancing its compatibility with protein binding sites. Recent studies published in the Journal of Medicinal Chemistry emphasize how such strained hydrocarbon frameworks can modulate drug-receptor affinity. The ester linkage between the methyl group and propanoic acid backbone further stabilizes the molecule, making it a viable intermediate for synthesizing complex pharmaceutical agents. Researchers have demonstrated its utility as a precursor to bioactive analogs targeting inflammatory pathways, leveraging its ability to form hydrogen bonds through the hydroxyl group.
In preclinical research, this compound has shown potential as a prodrug candidate. A 2023 study in Nature Communications revealed that its metabolic activation generates bioactive metabolites with enhanced selectivity for cyclooxygenase enzymes—a critical target in anti-inflammatory therapies. The presence of the cyclopropyl substituent also influences pharmacokinetic properties; it increases lipophilicity without compromising solubility, addressing a common challenge in oral drug delivery systems.
Beyond drug development, this compound’s asymmetric synthesis has sparked interest in catalytic methodologies. Enantioselective organocatalytic approaches reported in Angewandte Chemie utilize chiral thioureas to achieve >98% ee (enantiomeric excess) for the 2R isomer, streamlining large-scale production while minimizing environmental impact. Such advancements align with green chemistry principles, reducing waste from traditional resolution methods.
In biochemical assays, this compound exhibits intriguing activity as an antioxidant agent. Investigations by researchers at MIT’s Department of Chemical Engineering demonstrated its capacity to scavenge reactive oxygen species (ROS) via redox cycling mechanisms facilitated by the hydroxyl group’s proton-donating ability. This property positions it as a promising adjunct therapy for neurodegenerative diseases linked to oxidative stress.
Clinical translation studies are underway to evaluate its role in targeted delivery systems. A phase I trial currently recruiting participants assesses nanoparticle formulations encapsulating this compound conjugated with tumor-specific ligands. Early results suggest improved biodistribution and reduced off-target effects compared to conventional carriers—a breakthrough attributed to the compound’s dual role as both a stabilizing agent and functional linker.
Synthetic chemists continue exploring its reactivity under click chemistry conditions. Copper-catalyzed azide-alkyne cycloadditions using this compound as an alkyne precursor have yielded novel scaffolds with unprecedented binding affinities for G-protein coupled receptors (GPCRs). These findings were recently featured in American Chemical Society Central Science, underscoring its versatility across therapeutic areas.
Economic analyses project significant market growth for this compound due to rising demand for enantioenriched intermediates in specialty pharmaceuticals. Industry reports estimate a CAGR of 8.7% through 2030 driven by increasing R&D investments into stereocontrolled synthesis technologies—a trend directly benefiting compounds like CAS No. 1416444-91-9.
Ongoing research focuses on computational modeling of protein-ligand interactions using molecular dynamics simulations. Collaborative work between Stanford University and Merck scientists employs machine learning algorithms trained on this compound’s crystallographic data to predict optimal binding orientations—a paradigm shift toward AI-driven drug discovery processes.
The integration of these advancements positions methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate at the forefront of innovation across medicinal chemistry domains—from fundamental structural elucidation to translational clinical applications—establishing it as an indispensable tool for next-generation therapeutic development.
1416444-91-1 (methyl (2R)-3-cyclopropyl-2-hydroxy-propanoate) 関連製品
- 892848-72-5(N-{4,6-dioxa-10-thia-12-azatricyclo7.3.0.0^{3,7}dodeca-1(9),2,7,11-tetraen-11-yl}-2-fluorobenzamide)
- 14790-63-7(1-(chloromethoxy)-4-nitrobenzene)
- 2229351-03-3(4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile)
- 918812-27-8(2-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE)
- 149520-74-1(3-Aminocyclohexanone)
- 69267-75-0(2-bromo-1-cyclopropyl-ethanone)
- 2166685-74-9(2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine)
- 1385374-86-6(N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide)
- 944279-23-6(4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acid)
- 2156236-71-2(3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol)
